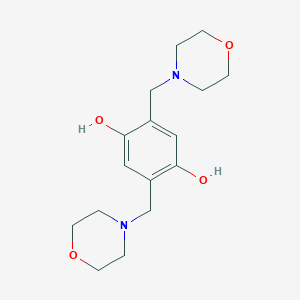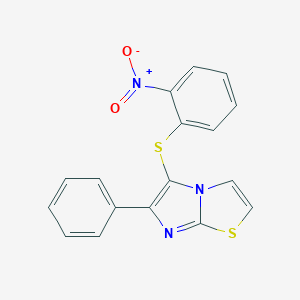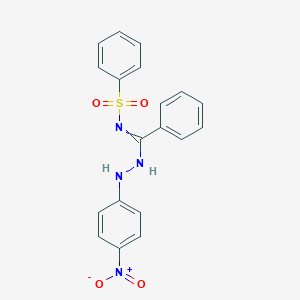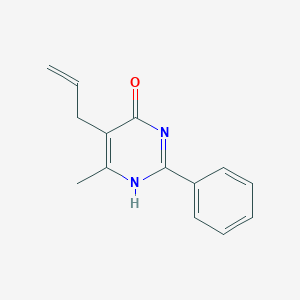
MSX-127
Descripción general
Descripción
MSX-127 es un compuesto químico conocido por su función como antagonista del receptor de quimiocina C-X-C tipo 4 (CXCR4). Ha demostrado un potencial significativo en la inhibición de la metástasis del cáncer y la regulación del tráfico de células madre . La fórmula molecular de this compound es C16H24N2O4, y su peso molecular es 308.37 g/mol .
Aplicaciones Científicas De Investigación
MSX-127 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo de CXCR4 y sus efectos en las vías químicas.
Biología: Desempeña un papel crucial en el estudio de la señalización celular y la migración, particularmente en la investigación del cáncer.
Medicina: Se investiga su potencial para inhibir la metástasis del cáncer y como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
MSX-127 ejerce sus efectos al unirse al receptor CXCR4, bloqueando así la interacción entre CXCR4 y su ligando, el factor 1 derivado de células estromales (SDF-1). Esta inhibición evita la activación de las vías de señalización descendentes involucradas en la migración, proliferación y supervivencia celular. Los objetivos moleculares incluyen el receptor CXCR4 y las vías asociadas del receptor acoplado a la proteína G .
Compuestos similares:
Balixafortide: Otro antagonista de CXCR4 con efectos inhibitorios similares en la metástasis del cáncer.
ATI-2341: Un potente antagonista de CXCR4 utilizado en investigación por sus propiedades anticancerígenas.
Ulocuplumab: Conocido por su papel en la inhibición de las vías de señalización mediadas por CXCR4
Singularidad de this compound: this compound destaca por su alta pureza, estabilidad y eficacia en la inhibición de CXCR4. Su estructura química única permite interacciones específicas con el receptor CXCR4, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
MSX-127 interacts with the CXCR4 receptor, a seven trans-membrane G-protein coupled receptor (GPCR) classified as a member of the family I GPCR or rhodopsin-like GPCR family . The nature of this interaction is antagonistic, meaning that this compound binds to the CXCR4 receptor and inhibits its function .
Cellular Effects
This compound has been shown to inhibit cancer metastasis This suggests that it may influence cell function by affecting cell signaling pathways related to cancer progression
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic interaction with the CXCR4 receptor By binding to this receptor, this compound can inhibit its function and potentially alter gene expression and enzyme activity within the cell
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de MSX-127 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. La ruta sintética detallada es propietaria y a menudo implica el uso de reactivos y catalizadores específicos para lograr una alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de this compound normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la calidad. El proceso incluye rigurosos pasos de purificación para lograr el nivel de pureza deseado del 99.68% .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los anillos de morfolina.
Reducción: Las reacciones de reducción pueden dirigirse al anillo aromático, lo que lleva a la formación de derivados dihidro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como hidruro de sodio y haluros de alquilo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden utilizarse aún más en investigación y desarrollo .
Comparación Con Compuestos Similares
Balixafortide: Another CXCR4 antagonist with similar inhibitory effects on cancer metastasis.
ATI-2341: A potent CXCR4 antagonist used in research for its anti-cancer properties.
Ulocuplumab: Known for its role in inhibiting CXCR4-mediated signaling pathways
Uniqueness of MSX-127: this compound stands out due to its high purity, stability, and effectiveness in inhibiting CXCR4. Its unique chemical structure allows for specific interactions with the CXCR4 receptor, making it a valuable tool in both research and therapeutic applications .
Propiedades
IUPAC Name |
2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCIZWVIVXHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984634 | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-56-4 | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diamino-2-(4-chlorobenzoyl)-4-(2-iodophenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B376907.png)

![2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol](/img/structure/B376910.png)


![3,5-Dimethyl-1-phenyl-4-(6-sulfanylidene-2,5,7,10-tetraoxa-6lambda5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-trien-6-yl)pyrazole](/img/structure/B376916.png)
![4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376917.png)
![12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376918.png)

![4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one](/img/structure/B376922.png)

![4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B376926.png)
![2-[(5-Allyl-2,6-dimethyl-4-pyrimidinyl)amino]ethanol](/img/structure/B376928.png)
